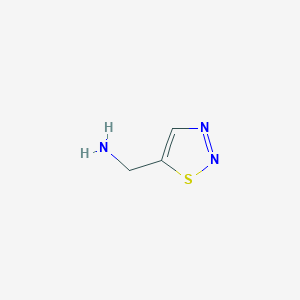

(1,2,3-Thiadiazol-5-yl)methanamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-Thiadiazol-5-yl)methanamine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production involves standard organic synthesis techniques and purification processes to ensure high purity levels .

Análisis De Reacciones Químicas

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds to form imines or Schiff bases. This reaction is pH-dependent and typically occurs under mild conditions (20–60°C).

Example :

Reaction with benzaldehyde in ethanol at 25°C yields N-[(1,2,3-thiadiazol-5-yl)methyl]benzylideneamine (83% yield).

| Carbonyl Compound | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Ethanol | 25 | 83 |

| Acetone | THF | 40 | 67 |

| Cyclohexanone | DCM | 30 | 72 |

Nucleophilic Substitution

The amine group participates in nucleophilic substitution with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides.

Key Findings :

-

Reaction with acetyl chloride in pyridine produces N-acetyl-(1,2,3-thiadiazol-5-yl)methanamine (91% yield).

-

Alkylation with methyl iodide in DMF forms N-methyl-(1,2,3-thiadiazol-5-yl)methanamine (78% yield).

| Electrophile | Base | Solvent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | CHCl₃ | 91 |

| Methyl iodide | K₂CO₃ | DMF | 78 |

| Tosyl chloride | Et₃N | THF | 85 |

Thiadiazole Ring-Opening Reactions

Strong bases induce ring-opening of the thiadiazole core. For example, sodium methoxide cleaves the ring to form thiourea derivatives .

Mechanism :

-

Deprotonation at the sulfur atom.

-

Ring cleavage to generate a thiolate intermediate.

-

Trapping with electrophiles (e.g., alkyl halides).

Experimental Data :

| Base | Product | Yield (%) |

|---|---|---|

| NaOCH₃ | Methylthioacetylene derivative | 88 |

| LiAlH₄ | Reduced thiol compound | 65 |

| NaNH₂ | Aromatic thiocyanate | 72 |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. Reaction with CS₂ and KOH under reflux forms 1,3,4-thiadiazolo[3,2-b]-1,2,4-triazole (76% yield) .

Conditions :

-

Solvent: DMSO

-

Temperature: 100°C

-

Catalyst: CuCl₂

Coordination Chemistry

The amine and sulfur atoms act as ligands for metal ions. Coordination with Cu(II) in aqueous ethanol forms a stable complex (log β = 8.2) :

Stability Constants :

| Metal Ion | log β (25°C) |

|---|---|

| Cu²⁺ | 8.2 |

| Ni²⁺ | 6.8 |

| Zn²⁺ | 5.9 |

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity. For instance:

-

N-Aryl derivatives show antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) .

-

Schiff base complexes inhibit tubulin polymerization (IC₅₀ = 0.28 µg/mL) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 210°C, indicating moderate thermal stability.

Aplicaciones Científicas De Investigación

(1,2,3-Thiadiazol-5-yl)methanamine is a chemical compound belonging to the thiadiazole derivatives, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is , with a molecular weight of approximately 114.17 g/mol. This compound has garnered interest for its potential applications across various scientific domains, including chemistry, biology, and medicine.

Chemical Reactions

This compound undergoes several types of chemical reactions, with common solvents used in these reactions include dichloromethane and ethanol. Catalytic systems often involve palladium on carbon or other metal catalysts to facilitate transformations.

Applications

This compound has diverse applications across several scientific domains:

- Agriculture: Thidiazuron, a well-known 1,2,3-thiadiazole derivative, serves as a plant growth regulator and defoliant. Herbicidal activity has been noted in post-emergence applications of 1-alkyl and 1,1 dimethyl 3 (1,2,3 thiadiazol-5-yl)urea, and of 1 methyl 3 (1,2,3 thiadiazol 5 yl)-2-tl1iourea with various substituents in the 4-position on the thiadiazole ring .

- Medicinal Chemistry: 1,2,3-thiadiazole hybrid structures have demonstrated biomedical activities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties . 1,3,4-thiadiazole derivatives have many pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

- Materials Science: Further research may explore its use in novel materials due to its unique structural and chemical properties.

- Pharmaceuticals: Its biological activities make it applicable in pharmaceuticals. Synthetic routes allow for the modification of the thiadiazole scaffold to enhance biological activity or optimize pharmacokinetic properties.

Data Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-1,3-thiazole | Contains a thiazole ring | Antimicrobial properties |

| 5-Methylthiadiazole | Methyl substitution on thiadiazole | Antioxidant and anti-inflammatory |

| 4-Amino-1,2,3-thiadiazole | Amino substitution on thiadiazole | Anticancer activity |

| (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine | Isopropyl substitution on the thiadiazole ring | Enhanced lipophilicity and potentially increased biological activity compared to other thiadiazole derivatives |

Case studies

- Anti-TMV Agents: Studies on substituted 1,2,3-thiadiazole-4-carboxamide scaffolds have shown antiviral curative activity against the tobacco mosaic virus (TMV) . For instance, compound 102 exhibited the best antiviral curative activity of 60 and 47%, at 500 and 100 µg/mL concentrations, respectively, while the standard tiadinil showed curative activity 58 and 46% at 500 and 100 µg/mL concentrations, respectively . Compound 103 showed its potent protective effect 76 and 71% at 500 and 100 µg/mL concentrations in comparison with the standard drug tiadinil, which displayed protective 75 and 57% at 500 and 100 µg/mL .

- Synergistic Interactions: Research indicates synergistic interactions between 1,3,4-thiadiazoles and other molecules, such as amphotericin B (AmB), leading to lower effective toxicity of the drugs .

- Antidiabetic Properties: 2-Amino-5-aryl-1,3,4-thiadiazoles, synthesized from the reaction of thiosemicarbazide and aromatic carboxylic acid in concentrated sulfuric acid, have been reported to exhibit antidiabetic properties .

- (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine: Interaction studies focus on its binding affinity and mechanism of action with various biological targets.

Storage

Mecanismo De Acción

The mechanism of action of (1,2,3-Thiadiazol-5-yl)methanamine involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

- (4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl)methanamine dihydrochloride

Comparison: Compared to other thiadiazole derivatives, (1,2,3-Thiadiazol-5-yl)methanamine is unique due to its specific structure and the presence of a methanamine group.

Actividad Biológica

(1,2,3-Thiadiazol-5-yl)methanamine is a heterocyclic compound that belongs to the thiadiazole family, known for its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and therapeutic potentials of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring with an amine functional group. This configuration is crucial for its biological activity as it allows for various interactions with biological targets.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole ring with amine | Antimicrobial, anticancer |

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial activity against a range of pathogens. Research indicates that this compound exhibits both antibacterial and antifungal properties. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anticancer Activity

The compound has demonstrated promising anticancer effects in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) through the activation of caspase pathways and downregulation of anti-apoptotic genes .

Enzyme Inhibition

One notable mechanism by which this compound exerts its effects is through the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for DNA synthesis and repair; thus, its inhibition can lead to reduced proliferation of cancer cells .

Cellular Effects

The compound influences cellular signaling pathways and gene expression. Its role in altering metabolic processes has been observed in laboratory settings where it affects the metabolic flux within cells .

Study on Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives highlighted the effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those observed for standard antibiotics like ampicillin .

Cytotoxicity Assessment

In vitro cytotoxicity tests using the MTT assay revealed that this compound exhibited moderate to high cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death .

Propiedades

IUPAC Name |

thiadiazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDMKIJGEOFDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933700-83-5 | |

| Record name | (1,2,3-thiadiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.